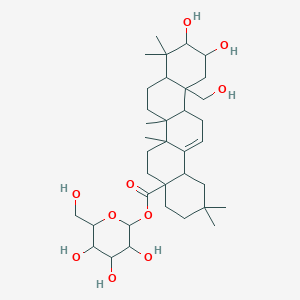

3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate

説明

(2α,3β,19α)-2,3,19-トリヒドロキシオレアナン-12-エン-28-酸 β-D-グルコピラノシルエステルは、トリテルペノイドサポニンのクラスに属する複雑な有機化合物です。この化合物は、その多様な生物活性で知られており、しばしば潜在的な治療用途について研究されています。

特性

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O10/c1-31(2)11-13-35(30(44)46-29-27(42)26(41)25(40)22(17-37)45-29)14-12-33(5)19(20(35)15-31)7-8-24-34(33,6)10-9-23-32(3,4)28(43)21(39)16-36(23,24)18-38/h7,20-29,37-43H,8-18H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWNEOKIHCAVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)CO)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

(2α,3β,19α)-2,3,19-トリヒドロキシオレアナン-12-エン-28-酸 β-D-グルコピラノシルエステルの合成は、通常、オレアノール酸から始まり、複数のステップを必要とします。このプロセスには、特定の位置での水酸化と、β-D-グルコピラノシルエステル基を結合させるためのグリコシル化が含まれます。反応条件には、多くの場合、触媒や保護基の使用が必要となり、選択的な反応が確保されます。

工業生産方法

この化合物の工業生産には、微生物発酵などのバイオテクノロジー的手法を用いてトリテルペノイド骨格を生成し、次に化学修飾によって所望の官能基を導入することが含まれる場合があります。このアプローチは、純粋に化学的な合成と比較して、より持続可能で費用対効果が高くなる可能性があります。

化学反応の分析

科学研究における用途

(2α,3β,19α)-2,3,19-トリヒドロキシオレアナン-12-エン-28-酸 β-D-グルコピラノシルエステルは、幅広い科学研究における用途があります。

化学: トリテルペノイドサポニンとその誘導体の反応性を研究するためのモデル化合物として使用されます。

生物学: この化合物は、細胞シグナル伝達経路における役割と、細胞プロセスへの影響について調査されています。

医学: 抗炎症、抗がん、抗ウイルス活性など、潜在的な治療用途があります。

産業: この化合物は、その生物活性のため、化粧品やニュートラシューティカルでの使用が検討されています。

科学的研究の応用

Pharmaceutical Applications

The compound's structural characteristics suggest potential uses in pharmacology. Its ability to interact with various biological targets makes it a candidate for:

- Antioxidant Activity : The presence of multiple hydroxyl groups may confer antioxidant properties.

- Anti-inflammatory Effects : Compounds with similar structures have been studied for their ability to modulate inflammatory pathways.

Nutraceuticals

Given its potential health benefits:

- Dietary Supplements : The compound could be explored as a supplement due to its possible health-promoting effects.

Cosmetic Industry

The compound's hydrophilic nature and antioxidant properties may make it suitable for:

- Skincare Products : It could be incorporated into formulations aimed at skin protection and anti-aging.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capabilities of similar polyphenolic compounds. Results indicated that such compounds can effectively scavenge free radicals and reduce oxidative stress in cellular models.

Case Study 2: Anti-inflammatory Activity

Research on related triterpene glycosides demonstrated their effectiveness in reducing pro-inflammatory cytokines in vitro. This suggests that the compound may have similar effects worth exploring.

作用機序

類似化合物の比較

類似化合物

類似化合物には、次のような他のトリテルペノイドサポニンがあります。

ジンセノサイド: 高麗人参に含まれ、類似の構造と生物活性を持っています。

グリチルリチン: 甘草の根に含まれ、構造的類似性と治療的特性を共有しています。

独自性

(2α,3β,19α)-2,3,19-トリヒドロキシオレアナン-12-エン-28-酸 β-D-グルコピラノシルエステルを際立たせているのは、その特異的な水酸化パターンとグリコシル化です。これにより、ユニークな生物活性と潜在的な治療上の利点がもたらされます。

類似化合物との比較

Similar Compounds

Similar compounds include other triterpenoid saponins, such as:

Ginsenosides: Found in ginseng, these compounds have similar structures and biological activities.

Glycyrrhizin: Found in licorice root, it shares structural similarities and therapeutic properties.

Uniqueness

What sets (2alpha,3beta,19alpha)-2,3,19-Trihydroxyolean-12-en-28-oic acid beta-D-glucopyranosyl ester apart is its specific hydroxylation pattern and glycosylation, which confer unique biological activities and potential therapeutic benefits.

生物活性

The compound 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl 10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate (commonly referred to as compound A) is a complex organic molecule with significant biological activity. Its structure includes multiple hydroxyl groups and a tetradecahydropicene backbone that may contribute to its pharmacological properties. This article reviews the biological activities associated with compound A based on existing research.

- Molecular Formula : C36H58O10

- Molar Mass : 650.83 g/mol

- Density : 1.31 g/cm³

- Boiling Point : 744.5°C

- Flash Point : 224.7°C

Antioxidant Activity

Compound A exhibits notable antioxidant properties. Studies indicate that the presence of multiple hydroxyl groups enhances its ability to scavenge free radicals and reduce oxidative stress. For instance:

- In vitro assays demonstrated that compound A effectively neutralizes reactive oxygen species (ROS), indicating potential protective effects against oxidative damage in cells .

Anti-inflammatory Effects

Research has shown that compound A can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in managing inflammatory diseases:

- Case Study : In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with compound A resulted in a significant decrease in inflammatory markers compared to untreated controls .

Antimicrobial Activity

The antimicrobial efficacy of compound A has been evaluated against various bacterial strains:

- Results : Compound A demonstrated inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics used for comparison .

The biological activities of compound A may be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl groups facilitate electron donation to free radicals.

- Enzyme Inhibition : Compound A may inhibit enzymes involved in inflammatory pathways.

- Membrane Disruption : The hydrophobic regions of the molecule can interact with bacterial membranes leading to cell lysis.

Data Table: Biological Activities Summary

Q & A

Q. What analytical techniques are recommended for confirming the structural integrity of this compound during synthesis?

To validate structural integrity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) and high-resolution mass spectrometry (HRMS). Cross-validate results with X-ray diffraction (XRD) for crystalline derivatives. For polar functional groups, infrared (IR) spectroscopy can confirm hydroxyl and carboxylate moieties. Ensure purity assessments via HPLC-UV/ELSD .

Q. How can researchers optimize reaction yields in multistep syntheses of this compound?

Use statistical design of experiments (DOE), such as factorial or response surface methodologies, to identify critical parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can screen temperature (60–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1 to 1:1.5). Analyze interactions using ANOVA and optimize via central composite design .

Q. Which solvent systems are compatible with this compound’s polar functional groups during purification?

Prioritize solvent polarity matching using Hansen solubility parameters. For chromatographic purification, test binary mixtures like ethyl acetate/hexanes (polarity gradient) or methanol/dichloromethane. For crystallization, screen solvents via high-throughput experimentation (HTE) with automated liquid handlers. Include stability tests to avoid degradation in acidic/basic conditions .

Advanced Research Questions

Q. How can quantum chemical calculations guide the prediction of reaction pathways for derivatives?

Integrate density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with experimental data to map energy profiles for key intermediates. Use intrinsic reaction coordinate (IRC) analysis to validate transition states. For stereochemical outcomes, apply conformational sampling with molecular mechanics (MMFF94 force field). Validate predictions using kinetic isotopic effect (KIE) studies .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

Implement hybrid DFT-D3 (dispersion-corrected) methods to account for van der Waals interactions in NMR chemical shift predictions. Cross-validate with solid-state NMR or dynamic nuclear polarization (DNP) for crystalline phases. For discrepancies in mass spectra, investigate ion fragmentation pathways using tandem MS/MS and collision-induced dissociation (CID) .

Q. How can machine learning models predict crystallization behavior under varying thermodynamic conditions?

Train neural networks on datasets of solvent polarity, temperature, and supersaturation ratios. Use COMSOL Multiphysics to simulate nucleation kinetics and integrate AI-driven parameter optimization. Validate models with in situ Raman spectroscopy or powder XRD to monitor polymorph transitions .

Q. What multi-scale modeling approaches elucidate supramolecular assembly in biological systems?

Combine molecular dynamics (MD) simulations (AMBER or CHARMM force fields) with quantum mechanics/molecular mechanics (QM/MM) to study host-guest interactions. Validate with small-angle X-ray scattering (SAXS) or cryo-electron microscopy (cryo-EM). For membrane permeability, apply free-energy perturbation (FEP) calculations .

Methodological Considerations

-

Statistical Design : Use fractional factorial designs to reduce experimental runs while capturing interaction effects. Example matrix:

Factor Low (-1) High (+1) Temp 60°C 100°C Time 12h 24h Catalyst 0.5 mol% 1.5 mol% Analyze via Pareto charts to prioritize significant factors . -

Computational Workflow :

-

AI Integration : Deploy reinforcement learning (RL) in robotic platforms for autonomous reaction condition optimization. Use Bayesian optimization to iteratively refine parameters like pH and mixing rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。